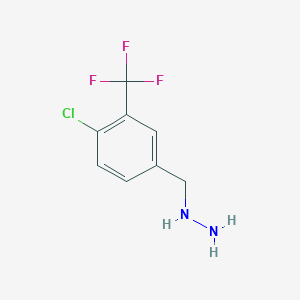
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a phenyl ring substituted with a chloro group and a trifluoromethyl group, which contribute to its distinct reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include azides, amines, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学研究应用
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (4-Chloro-3-(trifluoromethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it may inhibit or activate specific biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylhydrazine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
(4-Chloro-3-(trifluoromethyl)benzyl)hydrazine is unique due to its combination of chloro and trifluoromethyl substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical syntheses .
属性
CAS 编号 |
887595-86-0 |
|---|---|
分子式 |
C8H8ClF3N2 |
分子量 |
224.61 g/mol |
IUPAC 名称 |
[4-chloro-3-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2 |
InChI 键 |
QYZCPOGLBTUVLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNN)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















